3-(5-chloro-1H-indol-1-yl)propanoic acid
Overview
Description
3-(5-Chloro-1H-indol-1-yl)propanoic acid is a chemical compound that belongs to the class of indole derivatives Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring, which makes them structurally unique and biologically significant
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-chloro-1H-indol-1-yl)propanoic acid typically involves the following steps:
Indole Formation: The starting material, indole, can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions.
Chlorination: The indole ring is then chlorinated at the 5-position using reagents such as N-chlorosuccinimide (NCS) or thionyl chloride (SOCl₂) in the presence of a suitable catalyst.
Esterification: The resulting 5-chloroindole is then reacted with an appropriate carboxylic acid derivative, such as propanoic acid chloride, to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Chloro-1H-indol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions at the indole ring can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids or bases are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Alcohols and amines.
Substitution Products: Various halogenated and functionalized indole derivatives.
Scientific Research Applications
3-(5-Chloro-1H-indol-1-yl)propanoic acid has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has potential therapeutic uses, such as in the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3-(5-Chloro-1H-indol-1-yl)propanoic acid is similar to other indole derivatives, such as indole-3-acetic acid and tryptophan. its unique chloro-substituted structure imparts distinct chemical and biological properties. These differences make it valuable for specific applications where other indole derivatives may not be as effective.
Comparison with Similar Compounds
Indole-3-acetic acid
Tryptophan
5-Fluoroindole
5-Methoxyindole
5-Bromoindole
Properties
IUPAC Name |
3-(5-chloroindol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-9-1-2-10-8(7-9)3-5-13(10)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMLYCMUFWVGGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)O)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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